Valilactona

Descripción general

Descripción

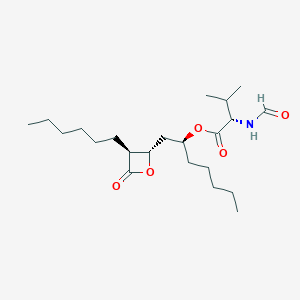

Valilactone is a natural product found in Streptomyces . It has the molecular formula C22H39NO5 and a molecular weight of 397.5 g/mol . It is a potent and effective inhibitor of esterase .

Synthesis Analysis

Valilactone has been synthesized using various methods. One approach involves the tandem Mukaiyama aldol-lactonization (TMAL) process as a key step . This process allows for facile modification of the alpha-side chain . Another method uses Crimmins aldolization to establish the two key stereogenic centers and a hydroxyl group activation (HGA) protocol to construct the anti α,β-disubstituted β-lactone from the corresponding syn aldol .Molecular Structure Analysis

The molecular structure of Valilactone includes several key features. It has a complex structure with multiple stereocenters . The InChIKey for Valilactone is WWGVIIVMPMBQFV-MUGJNUQGSA-N .Chemical Reactions Analysis

The synthesis of Valilactone involves several chemical reactions. The tandem Mukaiyama aldol-lactonization (TMAL) process is a key step in its synthesis . This process allows for facile modification of the alpha-side chain . Other reactions involved in the synthesis of Valilactone include cuprate addition and olefin metathesis .Physical And Chemical Properties Analysis

Valilactone has a molecular weight of 397.5 g/mol . It has a complex structure with multiple stereocenters . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 6.4 .Aplicaciones Científicas De Investigación

Inhibición de Esterasas

Valilactona es conocida por ser un inhibidor eficaz de esterasas. Se ha informado que inhibe la esterasa de hígado de cerdo con un valor de IC50 de 29 ng/ml . Esta propiedad la convierte en una herramienta valiosa para estudiar la función y la regulación de las esterasas, lo cual es crucial en varios procesos fisiológicos, incluido el metabolismo y la desintoxicación.

Inhibición de Lipasas

Otra aplicación significativa de this compound es su capacidad para inhibir la lipasa de páncreas de cerdo. Demuestra esta actividad con un valor de IC50 notablemente bajo de 0,14 ng/ml . Esto convierte a this compound en un agente potente para la investigación de la digestión y absorción de lípidos, así como para el desarrollo de la obesidad y los trastornos metabólicos relacionados.

Inhibición de la Sintasa de Ácidos Grasos

This compound puede inhibir la sintasa de ácidos grasos con un valor de IC50 de 0,30 µM . Esta enzima es clave en la síntesis de ácidos grasos de cadena larga. La inhibición de la sintasa de ácidos grasos es un enfoque terapéutico potencial para el tratamiento del cáncer, ya que muchas células cancerosas exhiben vías de síntesis de ácidos grasos reguladas positivamente.

Toxicidad Selectiva en la Investigación del Cáncer

This compound ha demostrado toxicidad selectiva hacia las células cancerosas de mama MDA-MB-231 con un valor de IC50 de 10,5 µM . Esta citotoxicidad selectiva es particularmente útil en la investigación del cáncer para atacar las células cancerosas mientras se preservan las células sanas, lo cual es un desafío importante en la quimioterapia.

Síntesis de Compuestos Bioactivos

Se ha desarrollado la síntesis asimétrica de this compound, la cual es crucial para la producción de compuestos bioactivos. Este proceso de síntesis es importante para crear moléculas con configuraciones específicas que son esenciales para la actividad biológica .

Propiedades Fungicidas

Los análogos estructurales de this compound se han explorado por sus propiedades fungicidas. Esta aplicación es particularmente relevante en la investigación agrícola, donde el control de los patógenos fúngicos es fundamental para la protección de los cultivos .

Biología Química y Estudios Enzimáticos

Debido a sus efectos inhibitorios sobre las enzimas clave, this compound es un compuesto valioso en la biología química. Se puede utilizar para estudiar los mecanismos enzimáticos, la especificidad del sustrato y el desarrollo de inhibidores enzimáticos como posibles fármacos .

Desarrollo Farmacéutico

Las actividades inhibitorias de this compound la convierten en un compuesto de interés en el desarrollo farmacéutico. Sus posibles aplicaciones incluyen el diseño de nuevos agentes terapéuticos para enfermedades en las que las esterasas y las lipasas juegan un papel fundamental, como las enfermedades cardiovasculares, la diabetes y ciertos trastornos neurológicos .

Mecanismo De Acción

Target of Action

Valilactone is primarily an inhibitor of esterase . Esterases are enzymes that catalyze the breakdown of esters into an acid and an alcohol in a chemical reaction with water, playing a crucial role in various biological processes.

Mode of Action

Valilactone interacts with its target, the esterase enzyme, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the biochemical processes that rely on esterase.

Biochemical Pathways

The primary biochemical pathway affected by Valilactone is the ester hydrolysis process, which is catalyzed by esterases. By inhibiting esterase activity, Valilactone can alter the balance of this pathway, potentially affecting downstream processes such as lipid metabolism .

Result of Action

The molecular and cellular effects of Valilactone’s action primarily involve the disruption of esterase-mediated processes. This can lead to altered lipid metabolism and other cellular effects due to the role of esterases in these processes .

Propiedades

IUPAC Name |

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl] (2S)-2-formamido-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO5/c1-5-7-9-11-13-18-19(28-21(18)25)14-17(12-10-8-6-2)27-22(26)20(16(3)4)23-15-24/h15-20H,5-14H2,1-4H3,(H,23,24)/t17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGVIIVMPMBQFV-MUGJNUQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(OC1=O)CC(CCCCC)OC(=O)C(C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H]1[C@@H](OC1=O)C[C@H](CCCCC)OC(=O)[C@H](C(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921027 | |

| Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113276-96-3 | |

| Record name | Valilactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113276-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valilactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113276963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Hexyl-4-oxooxetan-2-yl)heptan-2-yl N-(hydroxymethylidene)valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B1682732.png)